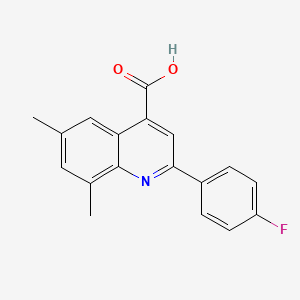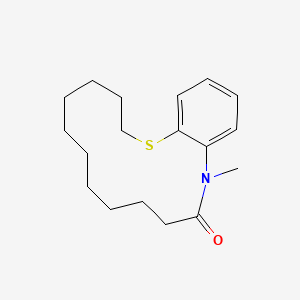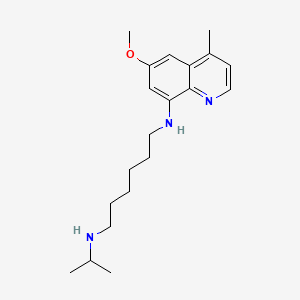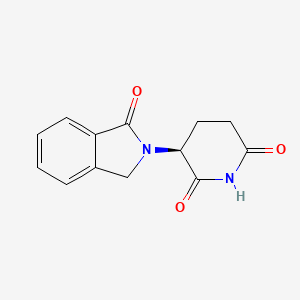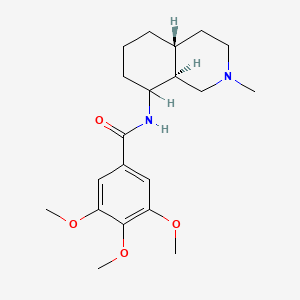
3-Amino-4-hydroxybutylthymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxybutylthymine is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butyl chain, which is further connected to a thymine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxybutylthymine typically involves multi-step organic reactions. One common method starts with the protection of the thymine base, followed by the introduction of the butyl chain through alkylation. The amino and hydroxyl groups are then introduced via nucleophilic substitution and reduction reactions, respectively. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-hydroxybutylthymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-4-hydroxybutylthymine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in DNA and RNA interactions due to the presence of the thymine base.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and biopolymers.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxybutylthymine involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and nucleic acids, leading to various biological effects. The thymine base allows for specific binding to DNA and RNA, potentially affecting gene expression and replication processes.
Comparaison Avec Des Composés Similaires
3-Amino-4-hydroxybenzoic acid: Shares the amino and hydroxyl functional groups but differs in the aromatic ring structure.
4-Aminobutylthymine: Similar but lacks the hydroxyl group.
3-Hydroxybutylthymine: Similar but lacks the amino group.
Uniqueness: 3-Amino-4-hydroxybutylthymine is unique due to the combination of the amino and hydroxyl groups on the butyl chain, along with the thymine base. This unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
131652-61-4 |
|---|---|
Formule moléculaire |
C9H15N3O3 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-[(3R)-3-amino-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-6-4-12(3-2-7(10)5-13)9(15)11-8(6)14/h4,7,13H,2-3,5,10H2,1H3,(H,11,14,15)/t7-/m1/s1 |
Clé InChI |
UCGMIPYJBNDZAY-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

